{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol
Description
Properties
IUPAC Name |
[1-[(4-aminophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVNZSBNYYVKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Piperidin-4-one derivatives serve as key intermediates, which can be functionalized at the nitrogen and 4-position.
- 4-Aminobenzyl derivatives or protected 4-nitrobenzyl compounds are used as precursors for the 4-aminophenylmethyl substituent.
Introduction of the 4-Aminophenylmethyl Group
A typical approach involves nucleophilic substitution or reductive amination reactions:
- Reductive amination of piperidin-4-one with 4-aminobenzaldehyde or its protected derivatives.
- Alternatively, nucleophilic substitution of a mesylate or halide derivative at the piperidine nitrogen with 4-aminobenzyl amine.
An example from literature shows that nucleophilic substitution of mesylate intermediates with benzylamine derivatives yields secondary amines with the desired benzyl substitution in moderate to high yields (60–87%).
Preparation of the Hydroxymethyl Group at the 4-Position
Catalytic Hydrogenation for Reduction
- Catalytic hydrogenation using Pd/C or Raney nickel is employed for reduction of nitro groups to amines and for saturation of double bonds in intermediates.
- Organic compounds such as ammonium formate can serve as hydrogen donors in transfer hydrogenation, avoiding gaseous hydrogen and improving safety and scalability.
Protection and Deprotection Strategies
- Protecting groups like Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) are used to protect amine groups during multi-step synthesis.
- Tosylation is used to protect hydroxyl groups or to activate alcohols for substitution.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Tosylation of piperidin-4-one | Tosyl chloride, base | Tosyl-protected piperidin-4-one |
| 2 | Conjugate addition of phenyl nucleophile | Phenylboronic acid, catalyst | 4-Phenylpiperidin-4-one intermediate |
| 3 | Reduction of ester to alcohol | LiAlH4 | Primary alcohol at 4-position |
| 4 | Mesylation of alcohol | Methanesulfonyl chloride | Mesylate intermediate |
| 5 | Nucleophilic substitution | Benzylamine derivatives | Secondary amine with 4-aminophenylmethyl |
| 6 | Catalytic hydrogenation | Pd/C, ammonium formate (transfer hydrogenation) | Reduction of nitro to amino group |
| 7 | Deprotection | Acid or base conditions | Final target compound |
Data Tables: Solubility and Stock Solution Preparation
From GLP Bio data for a closely related compound, 1-[(4-Aminophenyl)methyl]piperidin-4-ol, stock solutions are prepared considering solubility in solvents such as DMSO, PEG300, Tween 80, and water. This method can be adapted for this compound:
| Stock Solution Preparation (mg compound) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 4.85 | 24.24 | 48.48 |
| 5 mM solution volume (mL) | 0.97 | 4.85 | 9.70 |
| 10 mM solution volume (mL) | 0.48 | 2.42 | 4.85 |
Note: Solvent addition must be done sequentially with clear solution confirmation at each step.
Research Findings and Optimization Notes
- Use of transfer hydrogenation with ammonium formate and Pd/C catalyst provides mild and safe reduction conditions, suitable for industrial scale-up.
- The stereochemistry of piperidine derivatives influences the cis/trans ratio of products, which can be controlled by choice of reduction and substitution conditions.
- Indium metal has been reported as a mild reducing agent in related piperidine acylation reactions, offering an alternative to classical bases and hydrogenation methods.
- Reductive amination and nucleophilic substitution are versatile for introducing the 4-aminophenylmethyl group, with yields depending on protecting group strategies and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-aminobenzoic acid derivatives.
Reduction: Piperidin-4-ylmethanol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- 4-Hydroxymethyl group : Enhances hydrophilicity and serves as a site for further functionalization.
- 4-Aminophenylmethyl substituent: Introduces aromaticity and primary amine functionality, which may influence receptor binding or metabolic stability.
Comparison with Structural Analogs
Piperidine derivatives with modifications to the aromatic ring or substituent positions are well-documented. Below is a systematic comparison:
Substituent Variations on the Aromatic Ring
Modifications to the Piperidine Core
Physicochemical Properties
Biological Activity
{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol, a compound with a piperidine nucleus, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminophenyl group and a hydroxymethyl moiety. Its structure can be represented as follows:
This configuration is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing piperidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluating related piperidine derivatives reported IC50 values indicating significant antiproliferative activity against leukemia cell lines such as K562 and HL60. The compound's effectiveness was comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. The following table summarizes the IC50 values of selected derivatives:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound A | 2.14 | 1.13 |
| Compound B | 0.63 | 6.28 |
| Compound C | 2.39 | 2.15 |
These findings indicate the compound's potential in drug development for conditions like Alzheimer's disease and urinary tract infections .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Such findings highlight the compound's versatility in addressing infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways involved in pain modulation and neuroprotection.
- Enzyme Interaction : Its ability to inhibit key enzymes like AChE suggests a mechanism that could enhance neurotransmitter availability in synaptic clefts.
- Cytotoxicity Induction : The structural features allow for the induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies have documented the efficacy of similar piperidine derivatives in clinical settings:
- Leukemia Treatment : A clinical trial involving piperidine-based compounds showed promising results in reducing tumor size in patients with acute myeloid leukemia.
- Neurodegenerative Disorders : Research indicated that derivatives similar to this compound improved cognitive function in animal models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol, and how can reaction conditions be optimized?
- Methodology : Synthesis of piperidine derivatives often involves reductive amination or nucleophilic substitution. For example, analogous compounds like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized via multi-step protocols, including HCl-mediated deprotection in methanol followed by neutralization with NaHCO₃ . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents (e.g., amine:aldehyde ratios) to improve yield and purity.
- Validation : Monitor reactions using TLC or HPLC (e.g., QC-SMD-TFA05 method with 1.63-minute retention time) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the InChI key and molecular formula (C₁₄H₂₁N₂O) can be cross-verified with PubChem data . Comparative analysis with structurally similar compounds, such as [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol, can validate substituent positioning .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to biological assay design?
- Methodology : Determine solubility in polar (water, methanol) and nonpolar solvents (DCM, EtOAc) via shake-flask experiments. LogP can be calculated using software (e.g., ChemAxon) or experimentally via octanol-water partitioning. For analogs like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol, solubility in methanol and aqueous buffers is critical for in vitro assays .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 4-amino vs. halogenated analogs) influence biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs such as [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol (IC₅₀ comparison) and [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol . Fluorine substitution enhances electronegativity and hydrogen-bonding capacity, potentially increasing target binding affinity .
- Data Analysis : Compare MIC/IC₅₀ values from bioassays (e.g., antimicrobial or enzyme inhibition) to quantify substituent effects .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data?
- Methodology : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability. Use orthogonal techniques (e.g., SPR for binding affinity, ITC for thermodynamic profiling) to validate results . For example, discrepancies in the activity of fluorinated vs. chlorinated analogs may arise from differences in assay sensitivity or compound stability .
Q. How can molecular docking and dynamics simulations be applied to predict target interactions?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cannabinoid receptors or enzymes). For analogs like [1-(4-Chlorophenyl)cyclopentyl]methanone, docking studies revealed binding to pyrimidine-related targets . Validate predictions with mutagenesis or X-ray crystallography.
Q. What analytical techniques are suitable for detecting degradation products or impurities in stability studies?
- Methodology : Employ HPLC-MS or UPLC-QTOF to identify degradation pathways (e.g., oxidation of the hydroxymethyl group). For piperidine derivatives, accelerated stability testing under acidic/basic conditions can reveal hydrolytic byproducts .
Methodological Considerations
Q. How should researchers design dose-response experiments to assess toxicity in cellular models?
- Protocol : Use a logarithmic concentration range (e.g., 1 nM–100 μM) in cell viability assays (MTT, resazurin). Include controls for solvent effects (e.g., DMSO ≤0.1%). For safety data, reference analogs like [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol, which require PPE (gloves, goggles) due to skin/eye irritation risks .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
- Strategy : Implement strict QC protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
